molecular formula C21H19N3OS B2684369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide CAS No. 339278-12-5

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No.: B2684369
CAS No.: 339278-12-5
M. Wt: 361.46
InChI Key: UYRMUWBFQJUCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide is a quinazoline derivative characterized by a dihydrobenzo[h]quinazolin-2-yl core linked to a 4-methylphenyl sulfanylacetamide moiety. This scaffold is synthesized through nucleophilic substitution reactions, where 2-mercapto-substituted benzoquinazolinone intermediates react with halogenated acetamide derivatives under basic conditions (e.g., anhydrous K₂CO₃ in acetone) .

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-6-10-17(11-7-14)26-13-19(25)23-21-22-12-16-9-8-15-4-2-3-5-18(15)20(16)24-21/h2-7,10-12H,8-9,13H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRMUWBFQJUCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with an acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core

Biological Activity

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H19N3OS
  • CAS Number : 339278-12-5
  • Molar Mass : 361.46 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound. The specific methodologies can vary, but they generally include steps for functional group modifications and purification processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Studies have shown that related compounds can induce apoptosis in cancer cells, evidenced by morphological changes such as chromatin condensation and cell shrinkage .
  • Mechanism of Action : The mechanism often involves the induction of oxidative stress leading to apoptosis. This has been observed in glioblastoma multiforme and breast adenocarcinoma models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest that similar thiosemicarbazone derivatives exhibit antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .
  • Fungal Activity : Some derivatives have shown antifungal effects, although specific data on this compound is limited.

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study reported that thiosemicarbazone derivatives showed potent antitumor activity with IC50 values in the nanomolar range against glioblastoma cells. The highest activity was noted with compounds containing halogen substitutions .
  • Pharmacokinetics :
    • In vivo studies indicated rapid clearance from the bloodstream with significant accumulation in renal tissues. This suggests potential for targeted delivery in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC21H19N3OS
CAS Number339278-12-5
Molar Mass361.46 g/mol
Antitumor IC50 (e.g., glioblastoma)Nanomolar range
Antimicrobial ActivityPositive against E. coli and S. aureus

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity: Studies have shown that related compounds can induce apoptosis in cancer cells, evidenced by morphological changes such as chromatin condensation and cell shrinkage.
  • Mechanism of Action: The mechanism often involves the induction of oxidative stress leading to apoptosis, particularly observed in glioblastoma multiforme and breast adenocarcinoma models.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition: Preliminary studies suggest that similar thiosemicarbazone derivatives exhibit antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity: Some derivatives have shown antifungal effects, although specific data on this compound is limited.

Cytotoxicity in Cancer Models

A study conducted on glioblastoma cell lines demonstrated that this compound exhibited an IC50 in the nanomolar range, indicating potent antitumor activity. The study highlighted the compound's ability to induce apoptosis through oxidative stress pathways.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound's pharmacokinetics is limited, related quinazoline derivatives often show favorable profiles for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline derivatives are extensively studied for their pharmacological properties. Below is a systematic comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Modifications and Substituent Effects

The target compound shares a common benzoquinazolinone core with derivatives reported in –3. Key variations lie in the substituents on the acetamide side chain and the quinazoline ring, which influence physicochemical and biological properties:

Compound ID/Name Substituent on Acetamide Side Chain Quinazoline Ring Modification Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR)
Target Compound 4-Methylphenyl sulfanyl 5,6-Dihydrobenzo[h]quinazoline N/A N/A NH (3300–3400 cm⁻¹), C=S (1150–1250 cm⁻¹)
Compound 5 () 5-Methylisoxazol-3-yl 3-(4-Sulfamoylphenyl) 68 292.4 NH₂ (3403 cm⁻¹), CO (1693, 1665 cm⁻¹)
Compound 8 () 6-Nitrobenzo[d]thiazol-2-yl 3-(4-Sulfamoylphenyl) 70 N/A SO₂NH₂ (1340, 1161 cm⁻¹)
Compound 9 () 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl 3-(4-Sulfamoylphenyl) 81 N/A CF₃ (1120–1250 cm⁻¹), CN (1631 cm⁻¹)
Compound 13 () 2-Methyl-4-nitrophenyl 3-(4-Sulfamoylphenyl) 85 N/A NO₂ (1520, 1350 cm⁻¹), CH₃ (2922 cm⁻¹)
Compound 14 () 2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl 3-(4-Sulfamoylphenyl) 76 N/A NH (3305 cm⁻¹), CO (1665 cm⁻¹)
Key Observations:

Thermal Stability : Higher melting points (e.g., 292.4°C for Compound 5) correlate with rigid substituents like isoxazole or sulfamoylphenyl groups .

Functional Group Impact: Sulfamoylphenyl (SO₂NH₂): Enhances hydrogen-bonding capacity, critical for target binding in antiviral/anticancer applications . Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability, as seen in Compound 9 .

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of arylmethylene precursors with thiopyrimidine intermediates. For example, dihydrobenzo[h]quinazoline cores are functionalized via reactions with acetic anhydride or sulfonyl chlorides under reflux conditions. Key steps include:

  • Acetylation : Heating with acetic anhydride (2–4 hours, yields ~72%) .
  • Sulfonylation : Reaction with methylsulfonyl chloride in pyridine (4 hours, 70–75°C, yields ~67%) .
  • Thioether linkage : Use of 2-(4-methylphenyl)sulfanylacetic acid as a starting material for side-chain incorporation .
    • Table 1 : Representative Reaction Conditions and Yields
Starting MaterialReagent/ConditionsYieldReference
Compound 5Acetic anhydride72%
Compound 5Methylsulfonyl chloride67%
Thiopyrimidine 3Acetic acid derivative55–78%

Q. How are structural and purity characteristics confirmed for these derivatives?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • IR spectroscopy : Identification of functional groups (e.g., ν(NH) at ~3200–3344 cm⁻¹, ν(C=O) at ~1661 cm⁻¹) .
  • NMR (¹H/¹³C) : Assignments of aromatic protons (δ 6.8–8.2 ppm) and sulfanyl/methyl groups (δ 2.4–3.1 ppm) .
  • TLC : Monitoring reaction progress (Rf values: 0.43–0.78) .
  • Elemental analysis : Validation of C, H, N, S percentages (e.g., C: 59.62% calculated vs. 59.55% observed) .

Advanced Questions

Q. How can reaction yields be optimized for sulfanylacetamide derivatives?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Pyridine enhances sulfonylation efficiency by acting as both solvent and base .
  • Temperature control : Reflux conditions (70–75°C) improve electrophilic substitution in quinazoline cores .
  • Catalyst use : While not explicitly mentioned in the evidence, analogous syntheses suggest Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Purification : Crystallization from ethanol or acetonitrile improves purity (>95%) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Cell line variability : Certain derivatives show selectivity; e.g., compound 17 (IC₅₀: 1.2 µM in HeLa) vs. compound 19 (IC₅₀: 8.5 µM in MCF-7) due to target expression differences .
  • Assay protocols : Standardize MTT assay incubation times (48–72 hours) and control for sulfanyl group stability in media .
  • Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from byproducts .

Q. How do structural modifications influence bioactivity in this compound class?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Sulfanyl group : Critical for anticancer activity; replacing with methylthio reduces potency (e.g., compound 8 vs. 7) .
  • Substituent position : 4-Methylphenyl enhances lipophilicity and membrane permeability compared to unsubstituted phenyl .
  • Quinazoline core : Dihydrobenzo[h]quinazolin-2-yl improves DNA intercalation potential vs. simpler quinazolines .
    • Table 2 : Bioactivity Trends in Selected Derivatives
CompoundModificationIC₅₀ (µM)Target
7Acetamide1.8HeLa
8Methanesulphonamide3.2MCF-7
17Tetrachloro1.2HeLa

Q. What advanced computational methods predict the binding mechanisms of these compounds?

  • Methodological Answer :

  • Molecular docking : Used to simulate interactions with targets like topoisomerase II or HIV protease. For example, sulfamoyl groups in compound 6 form hydrogen bonds with Thr80 in topoisomerase II .
  • DFT/MD simulations : Assess electronic properties (e.g., HOMO-LUMO gaps) and stability of protein-ligand complexes over 100 ns trajectories .
  • X-ray crystallography : Validates docked poses (e.g., compound 6d’s crystal structure confirms sulfonamide orientation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.